4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)piperidine-1-carboxamide
Description
This compound features a piperidine-1-carboxamide core substituted with a 2-phenylethyl group and a 3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl moiety. Its molecular formula is C₂₁H₂₈N₄O₄, with a molecular weight of 400.47 g/mol.
Properties
IUPAC Name |
4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-28-14-13-23-18(25)15-24(20(23)27)17-8-11-22(12-9-17)19(26)21-10-7-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQAHRBGXLPHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of piperidine with phenylethylamine to form the piperidine-1-carboxamide intermediate. This intermediate is then reacted with 2-methoxyethyl isocyanate to introduce the 2-methoxyethyl group. Finally, the imidazolidinone ring is formed through a cyclization reaction involving a suitable reagent such as phosgene or triphosgene under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence:
Structural and Functional Insights
Core Heterocycle Differences: The target compound’s imidazolidinone (5-membered, 2 N atoms) contrasts with the oxazolidinone (5-membered, 1 N atom) in . The thieno[3,2-d]pyrimidin-4-one in introduces aromaticity and sulfur, which could improve metabolic stability compared to the target’s imidazolidinone.
Substituent Effects :
- The methoxyethyl group in the target compound likely improves aqueous solubility relative to the methylsulfonyl group in , which may increase electronegativity and protein-binding interactions.
- The 2-phenylethyl group (common to both the target and ) suggests affinity for hydrophobic binding pockets, whereas the difluorobenzyl in adds fluorophilic interactions critical for CNS penetration.
Biological Relevance :
- Compounds with piperidine carboxamide scaffolds (target, ) are frequently investigated for kinase inhibition (e.g., PI3K, mTOR) due to their ability to occupy ATP-binding pockets.
- The pyrazolo[3,4-b]pyridine core in is associated with anticancer activity, though its smaller molecular weight (374.44 vs. 400.47) may limit binding complexity compared to the target.
Research Findings and Trends
- Solubility and Bioavailability : The methoxyethyl group in the target compound may confer better solubility than the methylsulfonyl group in , as evidenced by the lower logP (predicted) of analogs with ether side chains.
- Receptor Affinity : The 2-phenylethyl group’s role in aromatic stacking is well-documented in kinase inhibitors (e.g., imatinib analogs), supporting its inclusion in the target compound .
- Metabolic Stability: Imidazolidinones are prone to hydrolysis under physiological conditions, whereas oxazolidinones (as in ) exhibit greater stability, highlighting a trade-off between activity and pharmacokinetics.
Biological Activity
The compound 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)piperidine-1-carboxamide has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 372.46 g/mol. The structure features an imidazolidinone ring, a piperidine ring, and a phenylethyl group, contributing to its diverse chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The compound may function as an inhibitor of specific enzymes, thereby modulating physiological processes such as:
- Anticoagulant Activity : Similar compounds have shown effectiveness in inhibiting Factor Xa, a key enzyme in the coagulation cascade. The structure's piperidine moiety is thought to enhance binding affinity to this target .
- Antitumor Activity : Preliminary studies suggest that the compound may interfere with cell signaling pathways associated with cancer proliferation. For instance, it could potentially inhibit pathways regulated by β-catenin, which is crucial in many cancer types .
Research Findings
- Anticoagulant Studies : In a study focusing on piperidine derivatives, compounds similar to the one exhibited significant anticoagulant properties with enhanced aqueous solubility compared to their counterparts . This suggests that the structural modifications introduced by the methoxyethyl and imidazolidinone groups may improve pharmacokinetic profiles.
- Cell Proliferation Inhibition : Research indicates that compounds with similar structural frameworks have shown promise in inhibiting the growth of various cancer cell lines. For example, derivatives targeting the Wnt signaling pathway demonstrated reduced proliferation in colorectal cancer cell lines .
Case Study 1: Anticoagulant Activity
A comparative study on piperidine derivatives demonstrated that specific modifications led to increased efficacy as Factor Xa inhibitors. The compound's unique structure was linked to improved binding interactions within the active site of Factor Xa, leading to enhanced anticoagulant effects .
Case Study 2: Antitumor Potential
In vitro assays revealed that structurally related compounds significantly inhibited cell proliferation in SW480 and HCT116 cancer cell lines. These findings were corroborated by in vivo studies where similar compounds reduced tumor growth in xenograft models . The mechanism was attributed to the inhibition of β-catenin-mediated transcriptional activation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.46 g/mol |
| Anticoagulant Activity | Factor Xa Inhibitor |
| Antitumor Activity | Inhibits SW480/HCT116 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)piperidine-1-carboxamide?
- Answer: The compound can be synthesized via multi-step routes involving condensation, alkylation, and carboxamide formation. For example:
- Step 1: React a piperidine precursor (e.g., 4-aminopiperidine) with a substituted imidazolidinone under reflux conditions using brominated reagents (e.g., HBr in acetic acid) to form the imidazolidinone-piperidine core .
- Step 2: Introduce the phenethyl group via carboxamide coupling using reagents like EDC/HOAt for activating the carboxyl group .
- Critical Note: Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side products like over-alkylation or incomplete ring closure .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer: Use orthogonal analytical techniques:
- HPLC: Quantify purity with a C18 column, acetonitrile/water gradient, and UV detection at 254 nm .
- NMR Spectroscopy: Confirm regiochemistry via characteristic peaks (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, piperidine NH at δ 5.1–5.3 ppm) .
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₇N₃O₄: 409.2; observed: 409.3 ± 0.2) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in receptor-binding assays involving this compound?
- Answer: Contradictions may arise from assay conditions (e.g., pH, co-solvents) or receptor isoform selectivity.
- Step 1: Repeat assays using standardized protocols (e.g., radioligand displacement with [³H]-labeled antagonists) .
- Step 2: Perform molecular docking studies to predict binding affinities for specific receptor subtypes (e.g., histamine H1 vs. H4) .
- Case Study: A study on dual H1/H4 ligands found that minor structural changes (e.g., methoxyethyl vs. fluorophenyl groups) altered selectivity by >10-fold .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?
- Answer:
- Step 1: Administer the compound intravenously (1–5 mg/kg) to assess plasma half-life and clearance in rodent models. Use LC-MS/MS for quantification .
- Step 2: Investigate blood-brain barrier penetration via brain/plasma ratio measurements. The phenethyl group may enhance lipophilicity but reduce aqueous solubility .
- Data Interpretation: Adjust dosing regimens if metabolite interference is observed (e.g., oxidation of the imidazolidinone ring) .
Q. What computational approaches are suitable for structure-activity relationship (SAR) studies?
- Answer:
- Method 1: Use QSAR models to correlate substituent electronegativity (e.g., methoxyethyl) with bioactivity. The Hansch equation can predict logP and binding efficiency .
- Method 2: Perform molecular dynamics simulations to assess conformational stability of the piperidine-carboxamide moiety in aqueous and lipid environments .
- Validation: Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
Data Contradiction Analysis
Q. Why might biological activity vary between in vitro and in vivo models for this compound?
- Answer: Discrepancies often stem from:
- Protein Binding: High plasma protein binding (>95%) reduces free drug availability in vivo .
- Metabolic Instability: The methoxyethyl group may undergo CYP450-mediated oxidation, generating inactive metabolites .
- Mitigation: Use hepatic microsomal assays to identify metabolic hotspots and modify the structure (e.g., deuterium substitution) .
Experimental Design Considerations
Q. How should researchers optimize assay conditions for enzyme inhibition studies?
- Answer:
- Variable 1: Adjust pH to mimic physiological conditions (e.g., pH 7.4 for serine hydrolases).
- Variable 2: Include cofactors (e.g., Mg²⁺ for kinases) and exclude detergents that may denature the enzyme .
- Positive Control: Compare inhibition potency with known standards (e.g., staurosporine for kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
